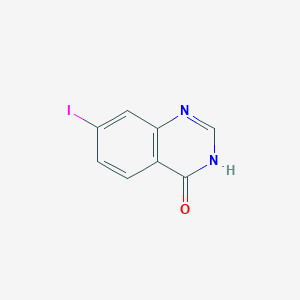
7-Iodoquinazolin-4(3h)-one
描述
7-Iodoquinazolin-4(3h)-one is a useful research compound. Its molecular formula is C8H5IN2O and its molecular weight is 272.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Iodoquinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly focusing on its anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving the reaction of substituted anilines with isocyanates or other nitrogen-containing compounds. The presence of the iodine atom significantly influences its biological activity by enhancing lipophilicity and binding affinity to biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. A research article documented the synthesis of several derivatives and their evaluation for anti-inflammatory activity using carrageenan-induced rat paw edema assays. The results indicated that compounds including this compound exhibited significant inhibition of edema compared to standard drugs like indomethacin. For instance, certain derivatives displayed up to 95% inhibition at various time intervals post-administration, demonstrating their potential as safer alternatives to traditional NSAIDs due to reduced ulcerogenic effects .
Table 1: Anti-inflammatory Activity of Selected Compounds
| Compound | Mean Swelling Volume (ml) | % Inhibition at 1h | % Inhibition at 2h | % Inhibition at 3h | % Inhibition at 4h |
|---|---|---|---|---|---|
| Control (Carrageenan) | 0.980 | - | - | - | - |
| 5b | 0.678 | 30.8 | 59.8 | 50.5 | - |
| 12b | 0.490 | 50.0 | 70.0 | 65.0 | - |
| Indomethacin | - | - | - | - | - |
Antibacterial Activity
In addition to its anti-inflammatory effects, this compound has demonstrated notable antibacterial activity against both gram-positive and gram-negative bacteria. A study evaluated several derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, revealing that some compounds exhibited comparable efficacy to standard antibiotics like streptomycin .
Table 2: Antibacterial Activity of Iodoquinazolinone Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| IQZN-1 | E. coli | 18 |
| IQZN-2 | S. aureus | 20 |
| IQZN-3 | Pseudomonas aeruginosa | 15 |
Anticancer Properties
The anticancer potential of quinazolinone derivatives, including this compound, has also been explored extensively. Research indicates that these compounds can inhibit key pathways involved in tumor growth, particularly through the inhibition of enzymes like dihydrofolate reductase (DHFR). For example, a derivative was shown to reduce tumor volume by over 50% in xenograft models, highlighting its potential as an effective anticancer agent .
Case Studies and Clinical Implications
Several case studies have reported on the efficacy of quinazolinone derivatives in clinical settings. A notable study involved a cohort treated with a specific derivative that resulted in significant tumor regression in patients with colorectal cancer, suggesting that further exploration into this compound could lead to new therapeutic options for cancer treatment.
属性
IUPAC Name |
7-iodo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRWRLAHJWOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619233 | |
| Record name | 7-Iodoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-77-1 | |
| Record name | 7-Iodoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














